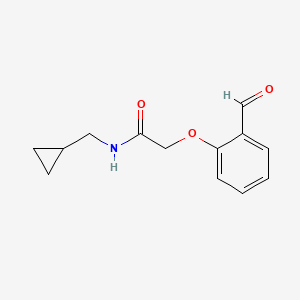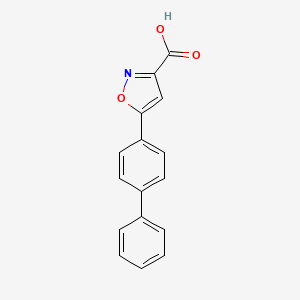![molecular formula C13H10BrFO2 B1372615 [4-(4-Bromophenoxy)-3-fluorophenyl]methanol CAS No. 1037141-37-9](/img/structure/B1372615.png)
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
Overview
Description
“[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” is a chemical compound with the molecular formula C13H10BrFO2 . It is available from various suppliers, including Sigma-Aldrich and Benchchem.
Molecular Structure Analysis
The molecular structure of “[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” consists of a bromophenoxy group and a fluorophenyl group attached to a methanol molecule . The empirical formula is C13H11BrO2, and the molecular weight is 279.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(4-Bromophenoxy)-3-fluorophenyl]methanol” include a molecular weight of 297.12 , and it has a molecular formula of C13H10BrFO2 . More detailed properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Proton Exchange Membranes in Fuel Cells :
- Wang et al. (2012) synthesized new monomers and copoly(arylene ether sulfone)s containing methoxyphenyl groups, which after certain modifications, showed high proton conductivities and low methanol permeabilities. These properties make them suitable for proton exchange membranes in fuel cells (Wang et al., 2012).
- Kim et al. (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, indicating their potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).
Antibacterial Applications :
- Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, which showed significant antibacterial activity, indicating the potential of similar bromophenol structures in antibacterial applications (Xu et al., 2003).
Theoretical Studies for Active Site Identification :
- Trivedi (2017) conducted a theoretical study using Density Functional Theory on a similar compound, which helped in understanding the active sites of the molecule, indicating its potential in molecular modeling and drug design (Trivedi, 2017).
Phosphonated Polymers for Electrolyte Membranes :
- Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group and its phosphonated derivative, which exhibited excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, making them candidates for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).
Synthesis and Characterization of Fluorophenyl Compounds :
- Chavan and Gop (2016) studied the refractive indices of a similar fluorophenyl compound in various solvents, providing insights into the nature of dipole and solute-solvent interactions, which is crucial in the field of materials science and chemistry (Chavan & Gop, 2016).
properties
IUPAC Name |
[4-(4-bromophenoxy)-3-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCJMFWXQVGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



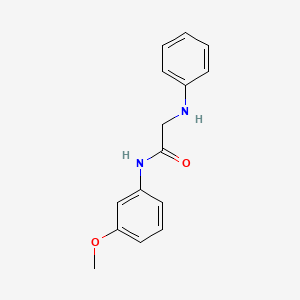
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)
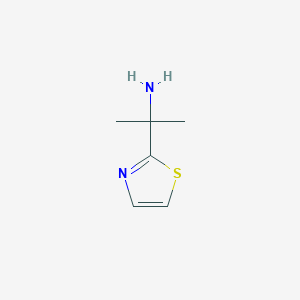
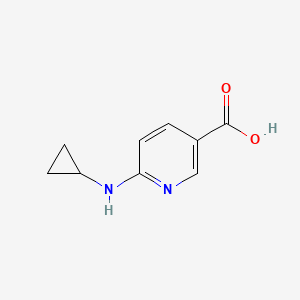
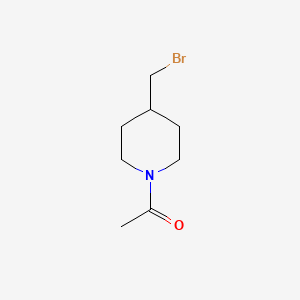
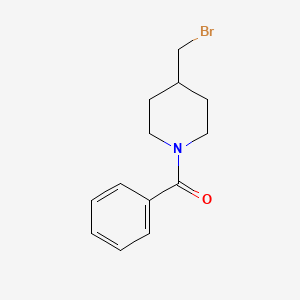
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)


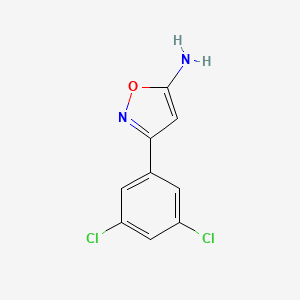
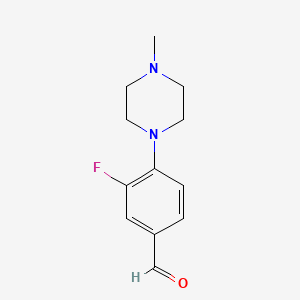
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
